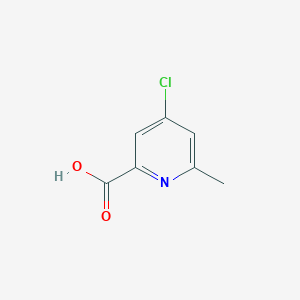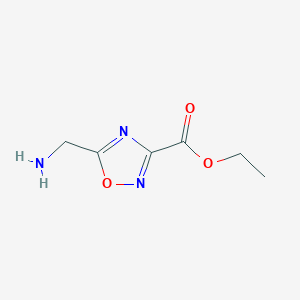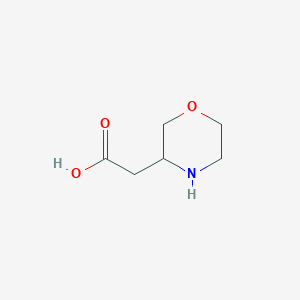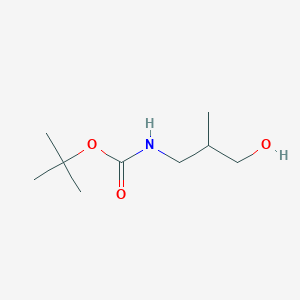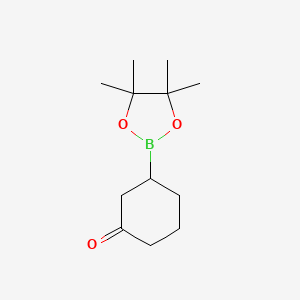![molecular formula C9H5F3N2O2 B1312884 Ácido 5-(Trifluorometil)-1H-benzo[D]imidazol-2-carboxílico CAS No. 2107-39-3](/img/structure/B1312884.png)
Ácido 5-(Trifluorometil)-1H-benzo[D]imidazol-2-carboxílico
Descripción general
Descripción
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives. The trifluoromethyl group (-CF3) attached to the benzimidazole ring imparts unique chemical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid has a wide range of scientific research applications, including:
Análisis Bioquímico
Biochemical Properties
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, where it binds to the heme iron atom, affecting the enzyme’s activity . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Cellular Effects
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . The compound also impacts cellular functions such as proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its trifluoromethyl and carboxylic acid groups. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble for excretion . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid within cells and tissues are influenced by its physicochemical properties. The compound is transported across cell membranes by passive diffusion and active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution characteristics are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors for the trifluoromethylation process can enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biological pathways, resulting in the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.
4,5-Difluoroimidazoles: Fluorinated imidazole derivatives with different substitution patterns and properties.
Uniqueness
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZCURJVWLZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469925 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-39-3 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


